![molecular formula C25H32O11 B13787685 methyl (6E,10Z)-5-acetyloxy-4-(3-acetyloxy-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B13787685.png)
methyl (6E,10Z)-5-acetyloxy-4-(3-acetyloxy-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (6E,10Z)-5-acetyloxy-4-(3-acetyloxy-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate is a complex organic compound with a unique structure It belongs to the class of furan derivatives and is characterized by multiple functional groups, including esters, hydroxyls, and methylene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (6E,10Z)-5-acetyloxy-4-(3-acetyloxy-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate involves multiple stepsCommon reagents used in these reactions include acetic anhydride, methanol, and various catalysts to facilitate esterification and hydroxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (6E,10Z)-5-acetyloxy-4-(3-acetyloxy-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the ester groups can produce alcohols .
Aplicaciones Científicas De Investigación
Methyl (6E,10Z)-5-acetyloxy-4-(3-acetyloxy-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties, including anti-inflammatory and antimicrobial effects.
Mecanismo De Acción
The mechanism of action of methyl (6E,10Z)-5-acetyloxy-4-(3-acetyloxy-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (3aS,4R,5S,6Z,10Z,11aR)-4-acetyloxy-10-(hydroxymethyl)-5-[(2S)-2-methylbutanoyl]oxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate
- Methyl (3aR,4R,6E,10E,11aS)-4-[(2R,3S)-3-acetyloxy-2-hydroxy-2-methylbutanoyl]oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate
Uniqueness
Methyl (6E,10Z)-5-acetyloxy-4-(3-acetyloxy-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate is unique due to its specific stereochemistry and the presence of multiple functional groups.
Propiedades
Fórmula molecular |
C25H32O11 |
|---|---|
Peso molecular |
508.5 g/mol |
Nombre IUPAC |
methyl (6E,10Z)-5-acetyloxy-4-(3-acetyloxy-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate |
InChI |
InChI=1S/C25H32O11/c1-12-9-8-10-17(23(29)32-7)20(34-16(5)27)21(19-13(2)22(28)35-18(19)11-12)36-24(30)25(6,31)14(3)33-15(4)26/h10-11,14,18-21,31H,2,8-9H2,1,3-7H3/b12-11-,17-10+ |
Clave InChI |
GMCGOZUAKBDYBK-YZKDCPNPSA-N |
SMILES isomérico |
C/C/1=C/C2C(C(C(/C(=C\CC1)/C(=O)OC)OC(=O)C)OC(=O)C(C)(C(C)OC(=O)C)O)C(=C)C(=O)O2 |
SMILES canónico |
CC1=CC2C(C(C(C(=CCC1)C(=O)OC)OC(=O)C)OC(=O)C(C)(C(C)OC(=O)C)O)C(=C)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


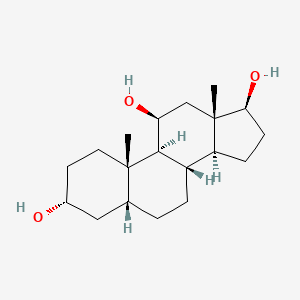
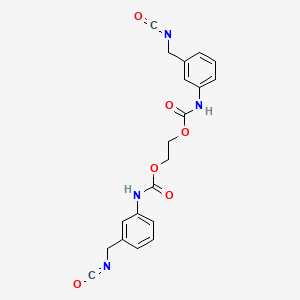





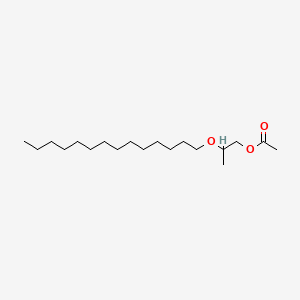
![2-Amino-6-(trifluoromethyl)-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B13787660.png)

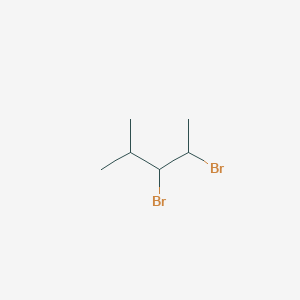

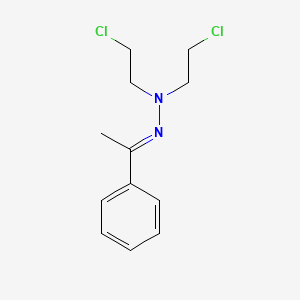
![1',3'-dihydro-7-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B13787700.png)
